2,5-Dimethoxythiophene
Overview
Description
2,5-Dimethoxythiophene is an organosulfur compound with the molecular formula C6H8O2S. It is a derivative of thiophene, where two methoxy groups are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
It’s known that many thiophene derivatives interact with biological systems in a variety of ways, often involving electrophilic substitution reactions .
Biochemical Pathways
It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution, which can potentially affect multiple biochemical pathways .
Result of Action
It’s known that thiophene derivatives can interact with various biological systems, potentially leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxythiophene can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and other conditions can potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxythiophene can be synthesized through several methods. One common method involves the reaction of 2,5-dihydroxythiophene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This involves continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxythiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 3 and 4 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Scientific Research Applications
2,5-Dimethoxythiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of conductive polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Similar in structure but with methyl groups instead of methoxy groups.
3,4-Dimethoxythiophene: Another isomer with methoxy groups at different positions.
2,5-Dihydroxythiophene: The precursor for the synthesis of 2,5-Dimethoxythiophene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conductive polymers and other advanced materials .
Properties
IUPAC Name |
2,5-dimethoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUDKWOQNIYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207101 | |
Record name | Thiophene, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58386-20-2 | |
Record name | Thiophene, 2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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